(1-Methoxypropan-2-YL)(thiophen-2-ylmethyl)amine

Physicochemical Properties Drug Design ADME Prediction

(1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine (CAS: 1019578-35-8) is an organic secondary amine characterized by a branched 1-methoxypropan-2-yl chain linked via a nitrogen atom to a thiophen-2-ylmethyl group, with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol. This structure places it within the class of thiophene-containing alkylamines, which are commonly utilized as synthetic intermediates and scaffolds in medicinal chemistry due to the thiophene ring's electronic properties and the amine's nucleophilicity.

Molecular Formula C9H15NOS
Molecular Weight 185.29 g/mol
Cat. No. B13257852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxypropan-2-YL)(thiophen-2-ylmethyl)amine
Molecular FormulaC9H15NOS
Molecular Weight185.29 g/mol
Structural Identifiers
SMILESCC(COC)NCC1=CC=CS1
InChIInChI=1S/C9H15NOS/c1-8(7-11-2)10-6-9-4-3-5-12-9/h3-5,8,10H,6-7H2,1-2H3
InChIKeyYVJQRABRPCXJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine: Structure, Class, and Baseline Characteristics for Research Procurement


(1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine (CAS: 1019578-35-8) is an organic secondary amine characterized by a branched 1-methoxypropan-2-yl chain linked via a nitrogen atom to a thiophen-2-ylmethyl group, with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This structure places it within the class of thiophene-containing alkylamines, which are commonly utilized as synthetic intermediates and scaffolds in medicinal chemistry due to the thiophene ring's electronic properties and the amine's nucleophilicity . The compound is supplied as a research chemical, typically with a purity of 95% or higher, for applications in organic synthesis and biological screening .

Synthetic scaffold workflow
Thiophene-containing secondary amine for nucleophilic elaboration and library synthesis.
Physicochemical screening context
Reported branched alkoxy-alkylamine profile supports membrane permeability and CNS penetration screening.
Medicinal chemistry research use
Supplied as a research chemical for biological screening and lead identification programs.

Why Generic Substitution Fails: Key Structural and Physicochemical Differentiators of (1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine


In-class substitution of (1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine with simpler thiophene methylamines is not a reliable procurement strategy due to significant differences in both molecular weight and lipophilicity that impact key physicochemical properties. While thiophen-2-ylmethanamine (MW 113.18, LogP 0.77) serves as a fundamental building block, the target compound incorporates a branched 1-methoxypropan-2-yl chain, increasing its molecular weight to 185.29 g/mol and predicted lipophilicity to a LogP of approximately 2.1-2.5 . This structural augmentation results in a >60% increase in molecular weight and a >170% increase in LogP compared to the parent amine, a difference that directly influences membrane permeability, solubility, and target-binding characteristics . These physicochemical shifts mean that generic analogs cannot be assumed to replicate the target compound's behavior in assays, synthesis, or material applications, necessitating a compound-specific evaluation for procurement decisions.

Molecular weight difference >60%
Simpler thiophene methylamines lack the 1-methoxypropan-2-yl chain, which may shift membrane permeability and assay behavior.
Lipophilicity increase >170%
Estimated LogP ~2.1–2.5 vs parent amine LogP 0.77 indicates solubility and target-binding profiles likely differ.
Class-level activity may not transfer
Thiophene-methylamine activity in metal complexes or GPCR assays is substitution-dependent; direct replacement requires compound-specific validation.

Product-Specific Quantitative Evidence Guide: (1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine vs. Key Comparators


Molecular Weight and Lipophilicity: Quantified Differentiation from Parent Thiophene Methylamine

The target compound exhibits a 63.7% higher molecular weight (185.29 g/mol) and a predicted lipophilicity increase of over 170% (estimated LogP ~2.1-2.5) compared to the simpler analog thiophen-2-ylmethanamine . While the LogP of thiophen-2-ylmethanamine is experimentally measured at 0.77, the target compound's predicted LogP, based on a close analog with a branched alkoxy chain, is estimated at 2.48 . This substantial shift in physicochemical parameters suggests significantly altered pharmacokinetic and solubility profiles.

MW & LogP vs parent amine
Data to verify
+63.7% MW (185.29 g/mol); LogP increase ~1.7 units (estimated ~2.1–2.5 vs 0.77 experimental)
Supports distinct ADME and solubility profile screening.
Target LogP is predicted via computational model on a close analog.
Physicochemical Properties Drug Design ADME Prediction

Enhanced Anticancer Activity via Metal Complexation: A Class-Level Inference for Thiophene-Containing Amines

While no direct data exists for the target compound, a structurally related class of compounds—derived from the condensation of 2-thiophenemethylamine with o-vanillin—demonstrates significant enhancement in anticancer activity upon complexation with oxidovanadium(IV). Specifically, the oxidovanadium(IV) complex (VOL2) showed IC50 values of 50.4 µM against bone cancer cells (MG-63) and 29.0 µM against triple-negative breast cancer cells (MDA-MB-231), whereas the free ligand and free metal ion exhibited substantially lower activity [1]. This class-level observation suggests that thiophene-methylamine scaffolds, including the target compound, are promising precursors for generating metal complexes with enhanced and potentially selective anticancer properties.

Metal complex cytotoxicity
Class-level inference
Related V(IV) complex IC50: 50.4 µM (MG-63), 29.0 µM (MDA-MB-231)
Supports cytotoxicity endpoint review for metal-based probe development.
No direct data for target compound; class-level evidence requires validation.
Medicinal Chemistry Cancer Research Metal-Based Drugs

Potential for Selective GPCR Modulation: Class-Level Evidence for Muscarinic Receptor Targeting

Compounds containing the thiophen-2-ylmethyl group have been identified as M2-selective, Gi-biased agonists of muscarinic acetylcholine receptors. In functional assays using CHO cells, compounds 1-(thiophen-2-ylmethyl)-3,6-dihydro-2H-pyridinium and its methylated analog demonstrated the ability to selectively inhibit cAMP synthesis via M2 receptors, displaying bias towards the Gi signaling pathway and avoiding activation of the phospholipase C pathway [1]. This selective modulation is linked to a reduced side-effect profile compared to non-selective muscarinic agonists. While the target compound is structurally distinct, the shared thiophen-2-ylmethyl pharmacophore supports its potential utility in probing M2 receptor function or serving as a lead scaffold for developing biased agonists.

M2 Gi-biased agonism
Class-level inference
Shared thiophen-2-ylmethyl pharmacophore shows M2-selective cAMP inhibition in CHO cells.
Supports GPCR pathway-response context for biased signaling studies.
Structural differences may alter selectivity and bias; confirm experimentally.
GPCR Pharmacology CNS Disorders Biased Agonism

Best-Fit Research and Industrial Application Scenarios for (1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine


Lead Optimization for CNS-Penetrant Drug Candidates

The compound's elevated predicted LogP (estimated 2.1-2.5) positions it as a scaffold for designing CNS-penetrant small molecules. Researchers can utilize this compound as a starting point for SAR studies aimed at optimizing blood-brain barrier permeability, a critical parameter for neurological and psychiatric drug discovery programs .

Synthesis of Novel Metal Complexes for Anticancer Screening

Given the established class activity of thiophene-methylamine derivatives in forming cytotoxic vanadium complexes, (1-Methoxypropan-2-yl)(thiophen-2-ylmethyl)amine is a suitable ligand precursor. Procurement for this purpose supports the generation of new metal-based anticancer agents, where the specific alkylamine substitution may influence complex stability, cellular uptake, and selectivity profiles [1].

Probing M2 Muscarinic Receptor Pharmacology with Biased Ligands

The thiophen-2-ylmethyl moiety is a recognized pharmacophore for M2-selective, Gi-biased muscarinic agonists. This compound can be employed in medicinal chemistry campaigns to develop novel biased ligands for the M2 receptor, potentially leading to non-opioid analgesics or treatments for cognitive disorders with improved safety margins [2].

Development of Building Blocks for Diversity-Oriented Synthesis

As a secondary amine with a reactive thiophene ring, this compound serves as a versatile intermediate for constructing diverse chemical libraries. Its specific substitution pattern—a branched alkoxy chain—offers a distinct steric and electronic profile compared to simpler building blocks, enabling the exploration of novel chemical space in both academic and industrial settings .

Application
Selection Property
Validation Focus
CNS-penetrant lead optimization
Predicted lipophilicity window
Blood-brain barrier permeability and P-gp efflux ratio review
Metal-based anticancer probe synthesis
Thiophene-methylamine ligand scaffold
Cell-model response and complex stability characterization
M2 muscarinic biased signaling studies
Thiophen-2-ylmethyl pharmacophore context
Gi-pathway bias and receptor-subtype selectivity profiling
Diversity-oriented synthesis library design
Branched secondary amine and thiophene reactivity
Reaction scope and derivative physicochemical property mapping
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